Flavylium

Catalog No.
S564650
CAS No.
11029-12-2
M.F
Cyanidin: C15H11O6Cl; Peonidin: C16H13O6Cl; Malvidin: C17H15O7Cl; Delphinidin: C15H11O7Cl; Petunidin: C16H13O7Cl; Pelargonidin: C15H11O5Cl
C15H11O+
M. Wt
207.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavylium

CAS Number

11029-12-2

Product Name

Flavylium

IUPAC Name

2-phenylchromenylium

Molecular Formula

Cyanidin: C15H11O6Cl; Peonidin: C16H13O6Cl; Malvidin: C17H15O7Cl; Delphinidin: C15H11O7Cl; Petunidin: C16H13O7Cl; Pelargonidin: C15H11O5Cl
C15H11O+

Molecular Weight

207.25 g/mol

InChI

InChI=1S/C15H11O/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H/q+1

InChI Key

NWKFECICNXDNOQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2

Synonyms

Anthocyanidin, Anthocyanidins, Anthocyanin, Anthocyanins, Leucoanthocyanidins

Canonical SMILES

C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2

Flavylium as a Natural Colorant

The unique structure of flavylium cations allows them to absorb light at specific wavelengths, resulting in the vibrant colors observed in plants. This property has led to the exploration of flavylium as a natural colorant in various applications, including:

  • Food Industry: Flavylium-rich extracts from fruits and vegetables have been used as natural alternatives to synthetic food colorants . These extracts offer several advantages, such as being non-toxic, biodegradable, and potentially possessing health benefits.
  • Textile Dyeing: Flavylium-based dyes are being investigated as eco-friendly alternatives to synthetic dyes used in the textile industry . Their natural origin and potential biodegradability make them attractive options for sustainable textile dyeing.

Flavylium and its Biological Activities

Beyond its role in coloration, flavylium has also garnered research interest due to its potential health benefits. Studies have suggested that flavylium-containing compounds possess various biological activities, including:

  • Antioxidant Properties: Flavylium cations possess strong antioxidant properties, allowing them to scavenge free radicals and prevent cellular damage . This activity is believed to contribute to the potential health benefits associated with consuming flavylium-rich foods.
  • Anti-inflammatory Effects: Studies suggest that flavylium compounds may exhibit anti-inflammatory properties . This effect could be beneficial in managing various inflammatory conditions.
  • Potential for Cancer Prevention: Some research suggests that flavylium compounds may play a role in cancer prevention . However, more research is required to fully understand their potential in this area.

Flavylium is a pivotal compound in the realm of natural pigments, particularly recognized as the parent structure of anthocyanins, which are responsible for the vibrant colors seen in many fruits and flowers. The flavylium cation, characterized by its positive charge and structural formula C15H11O+C_{15}H_{11}O^+, belongs to a larger class of compounds known as chromenyliums. These pigments exhibit a wide range of colors, typically from red to blue, depending on their specific chemical environment, particularly pH levels .

Flavylium compounds are not only important in nature but have also garnered significant interest in synthetic chemistry due to their unique properties and potential applications in various fields, including food science, cosmetics, and materials science .

The flavylium cation's mechanism of action is relevant in its role as a pigment and potential health benefits.

  • Coloration: The delocalized positive charge within the flavylium structure allows it to absorb specific wavelengths of light, resulting in the observed colors of anthocyanidins.
  • Biological Activity: Studies suggest anthocyanidins with the flavylium core may have antioxidant, anti-inflammatory, and other health-promoting properties []. However, the exact mechanisms require further research.
That are crucial for their functionality and stability. The most notable reactions include:

  • Acid-Base Equilibria: Flavylium cations can exist in equilibrium with their neutral forms (hemiketals) depending on the pH of the solution. In acidic conditions, flavylium is predominant, while higher pH levels favor the neutral forms .
  • Isomerization: Flavylium compounds can undergo isomerization to form different structural variants, such as chalcones. This process is influenced by environmental factors like temperature and light .
  • Dehydration and Oxidation: The synthesis of flavylium from flavanones involves dehydration and subsequent oxidation steps, which are critical for forming stable flavylium salts .

Flavylium compounds exhibit various biological activities that contribute to their significance in both ecological and health contexts:

  • Antioxidant Properties: They possess strong antioxidant capabilities, which help protect cells from oxidative stress and may reduce the risk of chronic diseases .
  • Anti-inflammatory Effects: Some studies suggest that flavylium derivatives can modulate inflammatory responses, potentially benefiting conditions like arthritis .
  • Antimicrobial Activity: Certain flavylium compounds have shown effectiveness against various pathogens, making them candidates for natural preservatives or therapeutic agents .

The synthesis of flavylium compounds can be approached through several methods:

  • Natural Extraction: Flavylium can be extracted from plant sources where anthocyanins are abundant, such as berries and flowers.
  • Chemical Synthesis: Synthetic routes often involve the reduction of flavanones followed by dehydration. For example:
    • Flavanone is reduced using sodium borohydride to yield flavene intermediates.
    • These intermediates are then oxidized under acidic conditions to produce flavylium cations .
  • Enzymatic Synthesis: Enzymatic methods utilizing specific enzymes can also be employed to create flavylium derivatives with tailored properties .

Flavylium compounds have diverse applications across multiple industries:

  • Food Industry: Used as natural colorants due to their vibrant hues and stability under certain conditions.
  • Cosmetics: Incorporated into formulations for their coloring properties and potential skin benefits.
  • Pharmaceuticals: Explored for their health benefits, including anti-inflammatory and antioxidant effects.
  • Materials Science: Investigated for use in photochromic materials that change color in response to light or heat .

Research on the interactions of flavylium compounds has revealed insights into their behavior under various conditions:

  • Metal Ion Interactions: Flavylium cations can complex with metal ions, affecting their color stability and reactivity. This property is utilized in food preservation techniques .
  • Copigmentation Effects: The presence of other phenolic compounds can enhance the color intensity and stability of flavylium-based pigments through copigmentation mechanisms .

Flavylium shares structural similarities with several other compounds within the flavonoid family. Here are some notable comparisons:

CompoundStructure TypeKey CharacteristicsUnique Aspects
AnthocyaninsGlycosylated FlavyliumsNatural pigments found in plantsFormed by combining flavyliums with sugars
3-DeoxyanthocyanidinsDerivatives of AnthocyaninsLacks hydroxyl group at C3More stable than typical anthocyanins
AuronidinsFuranoflavyliumsFound in liverworts; unique furan ring structureDifferent color spectrum compared to standard anthocyanins
ChalconesNon-cyclic FlavonoidsPrecursor to flavonoids; involved in flavorCan undergo rapid isomerization

Flavylium's uniqueness lies in its ability to exist in multiple states depending on environmental factors such as pH and temperature, making it a versatile compound for various applications . Its role as a parent structure for anthocyanins further emphasizes its importance in both nature and synthetic chemistry.

Molecular Architecture

The flavylium ion (C₁₅H₁₁O⁺) consists of a benzopyrylium (chromenylium) core with a phenyl group at position 2 (Figure 1). This conjugated system enables broad absorption in the visible spectrum, with the exact wavelength dependent on substituents and protonation state. The molecular weight of the flavylium cation is 207.25 g/mol, while glycosylated derivatives (anthocyanins) exceed 500 g/mol due to sugar attachments.

Table 1: Common Flavylium Derivatives and Their Substituents

CompoundR⁵R⁶R⁷R³'R⁵'Source
CyanidinOHOHHOHOHHBerries, grapes
DelphinidinOHOHHOHOHOHEggplants, pansies
PelargonidinHOHHOHHHRadishes, strawberries
MalvidinOCH₃OHHOHOCH₃OCH₃Wine grapes

Physical Description

Purplish-red liquid, powder or paste, having a slight characteristic odou

Other CAS

11029-12-2

Wikipedia

Anthocyanidins
Flavylium

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes

General Manufacturing Information

Anthocyanins, grape: ACTIVE

Dates

Last modified: 04-14-2024

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